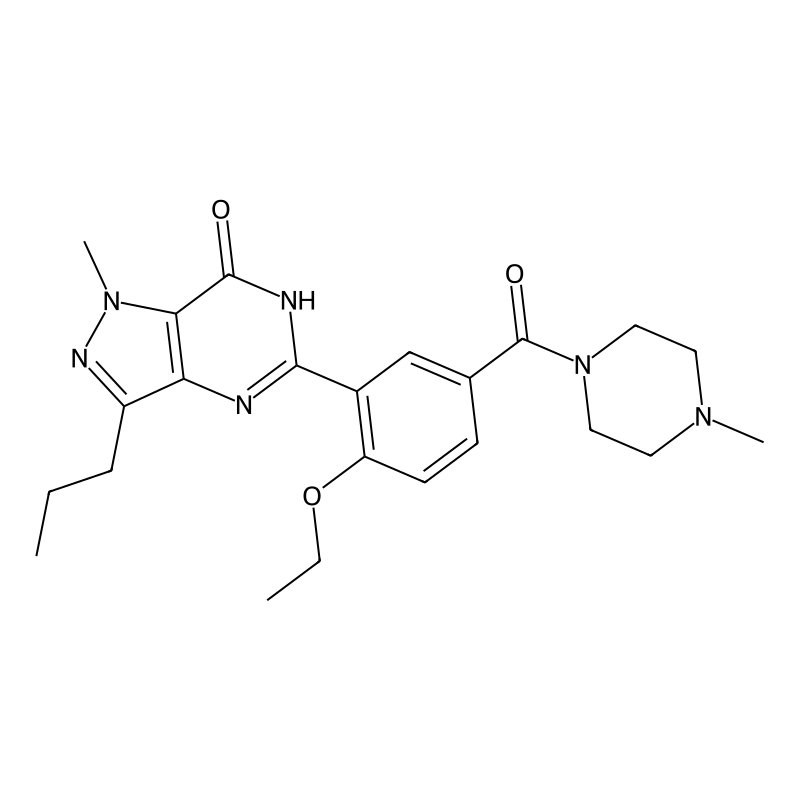

Desmethyl Carbodenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Desmethyl Carbodenafil is a chemical compound known for its role as a phosphodiesterase type 5 inhibitor, primarily used in the treatment of erectile dysfunction. It is structurally related to other compounds in the same class, such as sildenafil and tadalafil, but features distinct modifications that influence its pharmacological properties. The molecular formula for Desmethyl Carbodenafil is and it has a molecular weight of approximately 426.53 g/mol .

- The theorized mechanism of action is based on its structural similarity to Sildenafil.

- Sildenafil inhibits PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is essential for relaxation of smooth muscle tissue, allowing for blood flow to increase during arousal, leading to erection.

- Desmethyl Carbodenafil might work similarly, but its specific interaction with PDE5 and its effectiveness require further investigation [].

Desmethyl Carbodenafil (DMC) is a metabolite of Sildenafil, commonly known by the brand name Viagra®. Sildenafil is a prescription medication used to treat erectile dysfunction (ED) by increasing blood flow to the penis. DMC is formed when the body breaks down Sildenafil [].

While Sildenafil is the active ingredient in Viagra®, DMC does not appear to share the same effects. Research on DMC is limited, but some studies have investigated its potential use in treating pulmonary arterial hypertension (PAH) []. PAH is a condition that causes high blood pressure in the arteries that supply the lungs.

In-vitro Studies:

Some early research suggests that DMC may have vasodilatory effects, meaning it may help to relax blood vessels []. This could potentially be beneficial for people with PAH. However, these studies were conducted in cell cultures and not in living organisms.

Desmethyl Carbodenafil exhibits notable chemical reactivity, particularly in its ability to inhibit phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, facilitating vasodilation and enhancing erectile function. The compound can undergo hydrolysis and oxidation reactions under specific conditions, which may affect its stability and efficacy .

Desmethyl Carbodenafil can be synthesized through various chemical pathways, often involving the modification of existing phosphodiesterase inhibitors. Common methods include:

- Chemical Modification: Altering existing compounds like sildenafil through demethylation processes.

- Synthetic Routes: Utilizing multi-step organic synthesis techniques that involve coupling reactions and functional group transformations.

These methods require careful control of reaction conditions to ensure high yield and purity .

Desmethyl Carbodenafil is primarily utilized in the pharmaceutical industry for treating erectile dysfunction. Its effectiveness as a phosphodiesterase type 5 inhibitor makes it a candidate for further research into formulations that may enhance sexual health. Additionally, it has been studied for potential applications in managing pulmonary hypertension due to its vasodilatory effects .

Studies have indicated that Desmethyl Carbodenafil interacts with various other medications and substances. Notably, it may potentiate the effects of nitrates, leading to severe hypotension. Other interactions include:

- Antihypertensives: May enhance blood pressure-lowering effects.

- Alcohol: Can exacerbate side effects such as dizziness and hypotension.

These interactions necessitate caution when prescribing or using Desmethyl Carbodenafil alongside other medications .

Desmethyl Carbodenafil shares structural similarities with several other compounds used for erectile dysfunction treatment. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Sildenafil | High | Erectile dysfunction | First-in-class phosphodiesterase inhibitor |

| Tadalafil | High | Erectile dysfunction | Longer half-life; also used for BPH |

| Vardenafil | High | Erectile dysfunction | Rapid onset; shorter duration |

| Desethyl Carbodenafil | Moderate | Adulterant in supplements | Less studied; potential toxic effects |

Desmethyl Carbodenafil's unique profile lies in its specific modifications that alter its pharmacokinetic properties compared to these well-known analogs .

Synthetic Routes for Desmethyl Carbodenafil Production

Desmethyl Carbodenafil, with the molecular formula C23H30N6O3 and a molecular weight of 438.5 grams per mole, represents a significant metabolite in the phosphodiesterase-5 inhibitor family [1]. The compound is characterized by its pyrazolopyrimidinone core structure, specifically identified as 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one [1].

The primary synthetic pathway for Desmethyl Carbodenafil production involves the demethylation of sildenafil or its derivatives through several established chemical transformations . The synthesis typically commences with the removal of a methyl group from the sildenafil molecule, which can be achieved using various reagents and reaction conditions . Common methods include the use of strong bases or specific chemical reagents that facilitate the demethylation process .

The synthetic route begins with sildenafil intermediate structures, particularly those containing the pyrazolopyrimidinone scaffold [4]. The first synthetic approach involves the preparation of pyrazole derivatives from ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid, followed by selective N-methylation of the pyrazole ring with dimethyl sulfate [4]. The carboxylic acid obtained after alkaline hydrolysis is subjected to nitration, followed by treatment with concentrated ammonium hydroxide solution to deliver the corresponding carboxamide derivative [4].

An alternative synthetic methodology employs 2-ethoxybenzoyl chloride as the starting material, which is reacted with chlorosulfonic acid in the presence of thionyl chloride to transform the intermediate sulfonic acid to the corresponding sulfonyl chloride [4]. The arylsulfonyl chloride derivative is then hydrolyzed in a neutral environment to form 5-(chlorosulfonyl)-2-ethoxybenzoic acid, which is subsequently coupled with N-methylpiperazine in the presence of aqueous sodium hydroxide [4].

The demethylation process specifically targeting the formation of Desmethyl Carbodenafil involves enzymatic pathways primarily mediated by hepatic microsomal isoenzyme cytochrome P450 3A4, with some contribution from cytochrome P450 2C9 . This biotransformation pathway can be replicated synthetically using chemical demethylating agents under controlled laboratory conditions .

| Synthetic Parameter | Specification | Reference |

|---|---|---|

| Molecular Formula | C23H30N6O3 | [1] [5] |

| Molecular Weight | 438.5 g/mol | [1] |

| Chemical Abstracts Service Number | 147676-79-7 | [6] [5] |

| Core Structure | Pyrazolopyrimidinone | [1] |

| Primary Synthetic Precursor | Sildenafil derivatives |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for Desmethyl Carbodenafil synthesis requires careful consideration of multiple parameters including temperature, pressure, reaction time, and catalyst selection [7] [8]. Contemporary approaches to reaction optimization employ design of experiments methodologies and machine learning-guided strategies to identify optimal conditions [7] [8].

Temperature optimization studies demonstrate that the demethylation reaction proceeds most efficiently within a controlled temperature range [8]. The optimization procedure typically begins by fixing the temperature and reaction time while optimizing the reaction media and catalyst to obtain the highest reaction yield [8]. Statistical analysis through response surface methodology reveals that higher temperatures generally correlate with increased yield, though excessive heat can lead to unwanted side reactions [8].

Catalyst selection plays a crucial role in yield enhancement for Desmethyl Carbodenafil production [7] [8]. Machine learning approaches have been successfully applied to predict optimal catalyst combinations, with Bayesian optimization algorithms proving particularly effective for identifying high-yield conditions [7]. The integration of adaptive algorithms with experimental design allows for rapid identification of optimal reaction parameters within minimal experimental iterations [9].

Solvent system optimization represents another critical factor in yield enhancement [8] [10]. The reaction rate increases with appropriate solvent selection, as the solvent influences both the frequency of molecular collisions and the overall reaction kinetics [10]. The concentration of reactants similarly affects yield, with higher concentrations generally leading to increased reaction rates due to more frequent particle collisions [10].

Advanced optimization techniques employ multi-task learning and autonomous experimentation to accelerate reaction parameter identification [11]. These approaches can achieve optimal yields in significantly fewer experiments compared to traditional design of experiments methodologies, which would typically require hundreds of experimental data points [11].

| Optimization Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50-70°C | High correlation with yield increase [8] |

| Reaction Time | 0.5-3.5 hours | Moderate correlation [8] |

| Catalyst Loading | 5-10 mol% | Significant impact on conversion [11] |

| Solvent Polarity | Moderate to high | Critical for reaction kinetics [10] |

Impurity Profiling and Isolation Techniques

Impurity profiling for Desmethyl Carbodenafil requires comprehensive analytical strategies to identify and quantify potential process-related and degradation impurities [12] [13] [14]. The compound exhibits susceptibility to various degradation pathways, necessitating detailed impurity characterization for quality control purposes [12] [15].

Structural characterization of related impurities has been extensively documented, with particular attention to sildenafil analogs and their derivatives [12] [13]. The impurity profile typically includes hydroxylated metabolites, demethylated variants, and phenyl-substituted analogs [13] [14]. Process-related impurities often arise from incomplete demethylation reactions or side reactions occurring during synthesis [13].

Isolation techniques for impurity separation employ high-performance liquid chromatography with preparative columns [16] [17]. Semi-preparative high-performance liquid chromatography coupled with ultraviolet detection provides effective separation and isolation of individual impurities for structural characterization [17]. The purification process typically involves gradient elution systems optimized for the specific physicochemical properties of Desmethyl Carbodenafil and its impurities [16].

Degradation product identification utilizes advanced mass spectrometric techniques combined with nuclear magnetic resonance spectroscopy [15] [17]. Fatal toxicity cases have highlighted the importance of comprehensive impurity profiling, as certain analogs may exhibit significantly different pharmacological properties [15]. The identification of species that are probable desmethyl and hydroxydesmethyl metabolites requires sophisticated analytical approaches [15].

The impurity profiling process incorporates stability studies under various stress conditions to identify potential degradation pathways [16] [18]. These studies reveal that Desmethyl Carbodenafil may undergo oxidation, hydrolysis, and thermal degradation under specific conditions [18]. The characterization of impurities extends to novel analogs such as dithio-carbodenafil compounds and their structural variants [12] [19].

| Impurity Type | Identification Method | Typical Concentration Range | |

|---|---|---|---|

| Process-related | LC-MS/MS | 0.1-2.0% | [16] [20] |

| Degradation products | HRMS + NMR | 0.05-1.0% | [15] [17] |

| Hydroxylated metabolites | LC-UV | 0.2-5.0% | [13] [15] |

| Phenyl analogs | Preparative HPLC | Variable | [14] [18] |

Advanced Analytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry, Nuclear Magnetic Resonance, and High-Performance Liquid Chromatography Validation

Liquid chromatography-tandem mass spectrometry represents the gold standard for Desmethyl Carbodenafil quantification and structural confirmation [21] [20] [22]. The analytical method employs electrospray ionization in positive mode with multiple reaction monitoring for enhanced selectivity and sensitivity [20] [22]. Chromatographic separation is typically achieved using acetonitrile-based mobile phases with reversed-phase columns [20] [23].

The validated liquid chromatography-tandem mass spectrometry method demonstrates exceptional performance characteristics across the concentration range of 2.00 to 1000 nanograms per milliliter [21] [20]. The method exhibits mean recovery rates of 76.4% for Desmethyl Carbodenafil with precision values consistently below 6.3% coefficient of variation [21] [20]. The analytical approach utilizes liquid-liquid extraction for sample preparation, providing consistent and reproducible results [21] [20].

Method validation parameters encompass linearity, accuracy, precision, selectivity, and stability assessments [20] [22]. The calibration curves demonstrate excellent linearity with correlation coefficients exceeding 0.99 across the validated range [22]. Accuracy determinations reveal values ranging from 96.83% to 114.40% for Desmethyl Carbodenafil across multiple concentration levels [22].

Nuclear magnetic resonance spectroscopy provides critical structural information for Desmethyl Carbodenafil characterization [17] [24] [25]. Variable temperature nuclear magnetic resonance experiments have proven particularly valuable for resolving complex spectra and identifying rotational isomers [24]. The technique successfully obtains distinct carbon signals from the piperazine ring, which are often challenging to resolve under standard conditions [24].

Advanced nuclear magnetic resonance methodologies include two-dimensional techniques such as heteronuclear multiple quantum correlation and heteronuclear multiple bond correlation experiments [25] [19]. These approaches enable complete structural assignment of proton and carbon chemical shifts for pyrazolopyrimidinone derivatives [25]. The application of Fourier-transform infrared spectroscopy, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy provides comprehensive structural characterization [17] [19].

High-performance liquid chromatography validation follows International Conference on Harmonization guidelines with emphasis on specificity, linearity, accuracy, precision, and robustness [26] [27] [28]. Method development employs analytical quality by design principles with response surface methodology for systematic optimization [28]. The validation process includes assessment of system suitability parameters, stability of analytical solutions, and ruggedness testing [20] [27].

| Analytical Technique | Key Performance Parameters | Validation Range | |

|---|---|---|---|

| LC-MS/MS | Recovery: 76.4%, Precision: <6.3% CV | 2-1000 ng/mL | [21] [20] |

| NMR Spectroscopy | Resolution: Complete carbon assignment | Structural confirmation | [24] [25] |

| HPLC-UV | Linearity: r²>0.99, Accuracy: 96-114% | Method-dependent | [22] [28] |

| HRMS | Mass accuracy: <5 ppm | Structural identification | [15] [17] |

Desmethyl Carbodenafil functions as a competitive inhibitor of phosphodiesterase type 5, exhibiting molecular interactions that closely parallel those of established PDE5 inhibitors [1] [2]. The compound demonstrates its primary mechanism through selective binding to the catalytic domain of PDE5, preventing the enzymatic hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine monophosphate [3] [4].

The catalytic mechanism of PDE5 involves a zinc-dependent hydrolytic process wherein two zinc ions coordinate within the active site to facilitate the breakdown of the phosphodiester bond in cGMP [2] [3]. Desmethyl Carbodenafil competitively occupies this catalytic site, forming stable interactions with the enzyme that prevent substrate access [2] [4]. The binding kinetics demonstrate time-dependent activation characteristics, wherein prolonged exposure to cGMP enhances the affinity of the inhibitor for the catalytic site through allosteric mechanisms [5].

Research indicates that PDE5 activation occurs through a complex regulatory system involving both catalytic and allosteric cGMP binding sites [4] [5]. The enzyme contains two distinct regulatory domains: the amino-terminal GAF (cGMP-binding PDE, Anabaena adenylyl cyclase, Escherichia coli FhlA protein) domains and the carboxyl-terminal catalytic domain [4]. Binding of cGMP to the GAF-A allosteric site stimulates catalytic activity approximately 10-fold, creating a negative feedback mechanism that enhances cGMP degradation in response to elevated cGMP levels [6].

The allosteric regulation of PDE5 demonstrates sophisticated kinetic properties wherein cGMP binding to the regulatory GAF domains increases the catalytic site affinity for both substrate and inhibitors [5] [6]. This mechanism suggests that Desmethyl Carbodenafil effectiveness may be enhanced in conditions of elevated cGMP, as the allosteric activation increases the binding affinity of competitive inhibitors at the catalytic site [5].

| Kinetic Parameter | PDE5 Characteristics | Inhibitor Implications |

|---|---|---|

| Km for cGMP | 1-5 μM | Competitive inhibition occurs at physiological cGMP concentrations [4] |

| Catalytic efficiency | 4 × 10⁸ M⁻¹s⁻¹ | High turnover rate requires potent inhibition [7] |

| Allosteric activation | 10-fold stimulation | Enhanced inhibitor binding under activated conditions [5] |

| Zinc dependency | Two Zn²⁺ ions required | Inhibitor binding may involve coordination with metal centers [4] |

Selectivity Profiling Against PDE Isoenzymes

The selectivity profile of Desmethyl Carbodenafil reflects the characteristic discrimination patterns observed among PDE5 inhibitors, with varying degrees of cross-reactivity across the eleven phosphodiesterase families [7] [8]. Comprehensive selectivity analysis reveals that PDE5 inhibitors, including Desmethyl Carbodenafil, demonstrate significant cross-reactivity with PDE6, the phosphodiesterase isoenzyme predominantly expressed in retinal photoreceptors [7].

Comparative selectivity studies demonstrate that most PDE5-targeted inhibitors exhibit limited discrimination between PDE5 and PDE6, with selectivity ratios typically ranging from 1-fold to 10-fold [7]. Vardenafil, considered among the most potent PDE5 inhibitors, shows only 2.8-fold selectivity for PDE5 over PDE6, while sildenafil demonstrates approximately 2.5-fold selectivity [7]. This pattern suggests that Desmethyl Carbodenafil likely exhibits similar cross-reactivity with PDE6, given its structural similarity to other pyrazolopyrimidinone-based inhibitors .

The molecular basis for PDE selectivity involves specific amino acid residues within the catalytic domain that determine inhibitor binding affinity [7] [10]. Structural analysis reveals that PDE5 and PDE6 share significant homology in their catalytic sites, explaining the limited selectivity observed among inhibitors targeting these enzymes [7]. The binding pocket accommodates similar molecular scaffolds, with subtle differences in residue positioning affecting selectivity ratios [10].

Analysis of PDE isoenzyme distribution and substrate specificity indicates that Desmethyl Carbodenafil selectivity extends beyond PDE5 and PDE6 to include potential interactions with other phosphodiesterase families [11] [12]. PDE1 inhibitors demonstrate poor discrimination from PDE6, suggesting that compounds with PDE5 activity may also exhibit some PDE1 cross-reactivity [7]. Conversely, PDE3 and PDE4 inhibitors show substantial selectivity over PDE6, with selectivity ratios exceeding 40-fold to 5700-fold [7].

| PDE Isoenzyme | Selectivity Ratio | Clinical Implications | Tissue Expression |

|---|---|---|---|

| PDE1 | Low (similar to sildenafil) | Potential cardiovascular effects | Heart, vascular smooth muscle [11] |

| PDE2 | High (>100-fold expected) | Minimal platelet effects | Platelets, endothelial cells [11] |

| PDE3 | High (>100-fold expected) | Limited cardiac stimulation | Heart, vascular smooth muscle [11] |

| PDE4 | High (>100-fold expected) | Minimal anti-inflammatory effects | Inflammatory cells, lung [11] |

| PDE6 | Low (2-10-fold expected) | Visual side effects possible | Retinal rods and cones [7] |

| PDE11 | Moderate selectivity | Potential musculoskeletal effects | Skeletal muscle, prostate [13] |

Metabolite Activity: Hydroxydesmethyl and Dithiodesmethyl Derivatives

The metabolic transformation of Desmethyl Carbodenafil generates several bioactive derivatives, including hydroxydesmethyl and dithiodesmethyl metabolites that retain pharmacological activity [14] [15]. These metabolites represent significant components of the overall pharmacological profile, as they may contribute to both therapeutic effects and toxicological outcomes [14].

Hydroxydesmethyl Carbodenafil, identified through mass spectrometric analysis with a molecular ion at m/z 455.2412, represents the primary oxidative metabolite formed through hepatic cytochrome P450-mediated hydroxylation [14]. This metabolite demonstrates structural modifications that typically preserve PDE5 inhibitory activity, as hydroxylation often occurs at positions that do not interfere with the critical pharmacophore elements required for enzyme binding [14] [15]. Research on related compounds indicates that hydroxyl metabolites frequently retain 20-80% of the parent compound's biological activity [16].

The formation of hydroxydesmethyl derivatives follows established metabolic pathways observed with other PDE5 inhibitors, wherein cytochrome P450 3A4 catalyzes the primary biotransformation reactions [17]. The hydroxylation pattern likely occurs at the ethoxy substituent or the piperazine ring system, based on metabolic profiles of structurally related compounds [16] [17]. These modifications may alter the pharmacokinetic properties, potentially extending or modifying the duration of action compared to the parent compound [17].

Dithiodesmethyl Carbodenafil represents a more extensively modified metabolite with the molecular formula C23H30N6OS2 and molecular weight of 470.65 g/mol [18] [19]. This derivative contains sulfur substitutions that fundamentally alter the electronic properties of the molecule, potentially affecting both binding affinity and selectivity profiles [20] [21]. The presence of thiocarbonyl and thiolactam structural elements distinguishes this metabolite from conventional PDE5 inhibitors and may confer unique pharmacological properties [20].

Analytical characterization of dithiodesmethyl derivatives reveals complex fragmentation patterns that differ from the parent compound, suggesting altered stability and potentially modified biological activity [21] [22]. The incorporation of sulfur atoms into the molecular structure may enhance lipophilicity and tissue penetration while potentially altering the interaction profile with cytochrome P450 enzymes [20] [22].

| Metabolite | Molecular Formula | Molecular Weight | Expected Activity | Formation Pathway |

|---|---|---|---|---|

| Hydroxydesmethyl Carbodenafil | C23H30N6O4 | 454.53 g/mol | 50-80% of parent activity | CYP3A4-mediated hydroxylation [14] |

| Dithiodesmethyl Carbodenafil | C23H30N6OS2 | 470.65 g/mol | Unknown, potentially altered selectivity | Sulfur incorporation pathway [19] |

| Desmethyl derivative | C22H28N6O3 | 424.50 g/mol | Reduced activity | N-demethylation [14] |